molecular formula C9H8ClN3O2 B2531659 3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride CAS No. 865610-69-1

3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B2531659
CAS No.: 865610-69-1
M. Wt: 225.63
InChI Key: BRVJMIHOVGVNJJ-UHFFFAOYSA-N
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Description

3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride is a heterocyclic compound that features both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrazole and pyridine derivatives. These products are often of interest for further chemical modifications and applications .

Scientific Research Applications

3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and pyrazole derivatives, such as:

Uniqueness

What sets 3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride apart is its specific substitution pattern, which can lead to unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6;/h1-5H,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVJMIHOVGVNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865610-69-1
Record name 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
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